![molecular formula C14H16ClN3O3 B2636958 ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate CAS No. 1311571-89-7](/img/structure/B2636958.png)
ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate
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Description
Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically . Carbamate esters are also known as urethanes .
Synthesis Analysis
Carbamates can be formed from the reaction of alcohols and isocyanates . Another method for the synthesis of carbamates involves the reaction of amines with carbon dioxide to form a carbamic acid intermediate, which is then dehydrated to yield the isocyanate .Molecular Structure Analysis
The general formula for a carbamate composed of n carbons is CnH2n, and not CnH2n+2 as for alkanes . The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) linked by an ester group .Chemical Reactions Analysis
In the context of organic synthesis, carbamates are versatile intermediates. They participate in various chemical reactions, perhaps most notably in the production of other carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific carbamate would depend on its exact molecular structure. For example, ethyl carbamate is a white solid with a molar mass of 89.094 g·mol −1 .Safety and Hazards
properties
IUPAC Name |
ethyl N-[3-[[(3-chlorophenyl)-cyanomethyl]amino]-3-oxopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-2-21-14(20)17-7-6-13(19)18-12(9-16)10-4-3-5-11(15)8-10/h3-5,8,12H,2,6-7H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFJMNQWKAXDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC(=O)NC(C#N)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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